molecular formula C7H7BClFO2 B8204034 2-Chloro-3-fluoro-5-methylphenylboronic acid

2-Chloro-3-fluoro-5-methylphenylboronic acid

Cat. No.: B8204034
M. Wt: 188.39 g/mol
InChI Key: DZXZIURVWJLWBQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methylphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-Chloro-3-fluoro-5-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-methylphenylboronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-5-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 5-Chloro-2-fluorophenylboronic acid

Uniqueness

2-Chloro-3-fluoro-5-methylphenylboronic acid is unique due to the specific arrangement of substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile reagent in various synthetic applications .

Properties

IUPAC Name

(2-chloro-3-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXZIURVWJLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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